molecular formula C15H14ClF3N2O2 B2527039 (2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione CAS No. 155376-87-7

(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione

Cat. No. B2527039
CAS RN: 155376-87-7
M. Wt: 346.73
InChI Key: WVTCJAJTXSRTHY-JXMROGBWSA-N
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Description

(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione is a useful research compound. Its molecular formula is C15H14ClF3N2O2 and its molecular weight is 346.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Approaches : The compound has been utilized in the synthesis of polysubstituted cyclopropane derivatives through a highly stereoselective one-pot tandem reaction. These derivatives have shown significant antimicrobial and nematicidal activities, highlighting the compound's role in generating bioactive molecules (Banothu et al., 2015).

Structural Insights : Studies on similar compounds have detailed the formation of supramolecular structures and crystal analysis. For instance, research on dimedone and phenalen-1,3-dione adducts with pyridinecarboxaldehyde showcases complex tautomeric structures and strong hydrogen bonding, offering insights into the structural dynamics of related molecules (Sigalov et al., 2011).

Application in Material Science

Optical and Electronic Applications : A study on naphthoquinone pyridyl tetrazole-based chemical probes has demonstrated the compound's potential in developing fluorescent imaging tools for metal ions, indicating its utility in sensor technology and material science (Balakrishna et al., 2018). Additionally, the unique curved fractal structures of pyridine-substituted β-diketone crystals have been explored for their artistic value and application in fashion design, showcasing the compound's role in innovative material applications (Qian et al., 2017).

Chemical Reactivity and Mechanism Studies

Reactivity and Synthesis Mechanisms : Research on the ring-opening/recyclization reactions of dimethylamino)propenoyl-substituted cyclopropanes into halogenated pyridin-2(1H)-ones has provided valuable insights into synthetic routes and the chemical reactivity of related compounds (Zhang et al., 2009). This demonstrates the compound's importance in facilitating the synthesis of structurally complex and functionally diverse pyridinones.

Environmental and Sensory Applications

Chemosensors for Metal Ions : The compound has been implicated in the development of chemosensors for transition metal ions, illustrating its relevance in environmental monitoring and the detection of metal ions through changes in optical properties (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-(dimethylaminomethylidene)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O2/c1-21(2)7-10(13(22)8-3-4-8)14(23)12-11(16)5-9(6-20-12)15(17,18)19/h5-8H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTCJAJTXSRTHY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1CC1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)C1CC1)/C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.